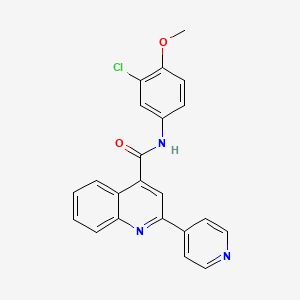![molecular formula C23H25N3O5 B10984165 3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide](/img/structure/B10984165.png)
3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name provided, is a fascinating molecule that combines several functional groups. Let’s break it down:
3,4,5-Trimethoxy: This part of the name indicates three methoxy (OCH₃) groups attached to the benzene ring.
N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl): Here, we have an indole ring (fused benzene and pyrrole rings) with an attached ketone group (2-oxo). The nitrogen (N) atom connects this indole moiety to the benzene ring.
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups. Some possibilities include:
Oxidation: Oxidative processes could affect the methoxy groups or the indole ring.
Reduction: Reduction reactions might target the ketone group or other functional moieties.
Substitution: Substituting a functional group (e.g., halogenation) could alter its properties. Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Researchers explore this compound’s potential in diverse fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as receptors or enzymes.
Medicine: Assessing its pharmacological properties, including potential therapeutic effects.
Industry: Perhaps it has applications in materials science or catalysis.
Mechanism of Action
Understanding how this compound works involves identifying its molecular targets and pathways. Unfortunately, detailed information on its mechanism remains elusive.
Comparison with Similar Compounds
. These compounds often share structural features and may exhibit similar properties.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H25N3O5/c1-29-19-10-14(11-20(30-2)22(19)31-3)23(28)24-12-21(27)26-9-8-18-16(13-26)15-6-4-5-7-17(15)25-18/h4-7,10-11,25H,8-9,12-13H2,1-3H3,(H,24,28) |
InChI Key |
YIEDUIBIPOJGLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10984088.png)
![(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10984089.png)
![3-{1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B10984090.png)


![N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B10984116.png)
![4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10984120.png)
![2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide](/img/structure/B10984123.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10984128.png)
![(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B10984131.png)
![1-(3-chlorophenyl)-N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10984134.png)
![7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984138.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10984144.png)
![2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide](/img/structure/B10984161.png)
